molecular formula C26H26N2O5 B12017957 4-(2-((3,4-Dimethylphenoxy)acetyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate CAS No. 769142-95-2

4-(2-((3,4-Dimethylphenoxy)acetyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate

Cat. No.: B12017957
CAS No.: 769142-95-2
M. Wt: 446.5 g/mol
InChI Key: VVMZAWGOGGEYRG-JVWAILMASA-N
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Description

4-(2-((3,4-Dimethylphenoxy)acetyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate is a complex organic compound with the molecular formula C26H26N2O5 and a molecular weight of 446.508 g/mol . This compound is known for its unique chemical structure, which includes both phenyl and benzoate groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-((3,4-Dimethylphenoxy)acetyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate typically involves multiple steps. The starting materials often include 3,4-dimethylphenol, ethyl 4-hydroxybenzoate, and hydrazine derivatives. The reaction conditions usually require controlled temperatures and the presence of catalysts to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, it is likely that the synthesis would be scaled up using similar reaction conditions as in laboratory settings. This would involve optimizing the reaction parameters to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2-((3,4-Dimethylphenoxy)acetyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a variety of derivatives depending on the nucleophile employed .

Scientific Research Applications

4-(2-((3,4-Dimethylphenoxy)acetyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis to create complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including its role as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-((3,4-Dimethylphenoxy)acetyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not fully elucidated, it is believed that the compound may interact with enzymes or receptors, leading to changes in cellular processes. These interactions can result in various biological effects, such as inhibition of microbial growth or modulation of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 4-(2-((3,4-Dimethylphenoxy)acetyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate include:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

CAS No.

769142-95-2

Molecular Formula

C26H26N2O5

Molecular Weight

446.5 g/mol

IUPAC Name

[4-[(E)-[[2-(3,4-dimethylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-ethoxybenzoate

InChI

InChI=1S/C26H26N2O5/c1-4-31-22-13-8-21(9-14-22)26(30)33-23-11-6-20(7-12-23)16-27-28-25(29)17-32-24-10-5-18(2)19(3)15-24/h5-16H,4,17H2,1-3H3,(H,28,29)/b27-16+

InChI Key

VVMZAWGOGGEYRG-JVWAILMASA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)COC3=CC(=C(C=C3)C)C

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)COC3=CC(=C(C=C3)C)C

Origin of Product

United States

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